Allyl acrylate

Description

Properties

IUPAC Name |

prop-2-enyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-8-6(7)4-2/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTECDUFMBMSHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Record name | ALLYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25266-62-0 | |

| Record name | 2-Propenoic acid, 2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25266-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024438 | |

| Record name | Allyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl acrylate is a clear colorless liquid. (NTP, 1992) | |

| Record name | ALLYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

252 to 255 °F at 760 mmHg (NTP, 1992) | |

| Record name | ALLYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

less than 69 °F (NTP, 1992) | |

| Record name | ALLYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 64 °F (NTP, 1992) | |

| Record name | ALLYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9441 (NTP, 1992) - Less dense than water; will float | |

| Record name | ALLYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

999-55-3 | |

| Record name | ALLYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/705GA5O3US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allyl Acrylate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl acrylate is a versatile bifunctional monomer possessing both a highly reactive acrylate group and a less reactive allyl group. This unique structure allows for a variety of chemical transformations, making it a valuable building block in polymer and organic synthesis. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its reactivity profile, and key experimental protocols. Particular attention is given to its polymerization characteristics and its interactions with biological systems, an area of increasing importance for drug development and toxicology.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a pungent odor.[1] It is highly flammable and sparingly soluble in water.[1] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| CAS Number | 999-55-3 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 122-124 °C at 760 mmHg | [1] |

| Flash Point | 21 °C (70 °F) | [1] |

| Density | 0.935 g/cm³ at 25 °C | [1] |

| Solubility in Water | Slightly soluble | [1] |

| Vapor Pressure | 10 mmHg at 20 °C | |

| Refractive Index | 1.434 |

Reactivity Profile

The reactivity of this compound is dictated by the presence of two distinct functional groups: the electron-deficient acrylate double bond and the allyl double bond.

2.1. Acrylate Group Reactivity:

The acrylate group is highly susceptible to nucleophilic attack and is the primary site for polymerization. It readily undergoes free-radical and anionic polymerization to form poly(this compound).[2]

2.2. Allyl Group Reactivity:

The allyl group is less reactive towards polymerization compared to the acrylate group. However, it can participate in cross-linking reactions, particularly under forcing conditions or with specific catalysts. This dual reactivity allows for the synthesis of cross-linked polymers and functional materials.[3]

2.3. Other Reactions:

This compound can undergo addition reactions typical of alkenes, such as halogenation and hydrohalogenation. The ester linkage is susceptible to hydrolysis under acidic or basic conditions.

Experimental Protocols

3.1. Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of acryloyl chloride with allyl alcohol in the presence of a base to neutralize the HCl byproduct.[4]

Experimental Protocol:

-

To a solution of allyl alcohol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) cooled to 0 °C, add acryloyl chloride (1.0 equivalent) dropwise with stirring.

-

Maintain the reaction temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

3.2. Free-Radical Polymerization of this compound

Free-radical polymerization of this compound can be initiated using thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol:

-

Dissolve this compound (monomer) in a suitable solvent (e.g., toluene or benzene) in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

-

Add the free-radical initiator (e.g., AIBN, 0.1-1 mol% relative to the monomer).

-

Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Maintain the temperature and stir the reaction mixture for the desired period (typically several hours).

-

Monitor the polymerization progress by techniques such as gravimetry or spectroscopy.

-

Terminate the polymerization by cooling the reaction mixture and precipitating the polymer in a non-solvent such as methanol or hexane.

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

3.3. Anionic Polymerization of this compound

Anionic polymerization of this compound can be initiated with organolithium reagents, such as n-butyllithium, at low temperatures.[2]

Experimental Protocol:

-

In a flame-dried, nitrogen-purged reaction vessel, dissolve purified this compound in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add the anionic initiator (e.g., n-butyllithium in hexanes) dropwise with vigorous stirring.

-

The polymerization is typically very fast. After the desired reaction time, terminate the polymerization by adding a proton source, such as degassed methanol.

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer in a non-solvent like methanol or water.

-

Isolate the polymer by filtration, wash thoroughly, and dry under vacuum.

Reactivity with Biological Systems and Signaling Pathways

The reactivity of this compound with biological molecules is of significant interest, particularly for professionals in drug development and toxicology. As an electrophilic compound, this compound can interact with cellular nucleophiles, such as proteins and glutathione (GSH).

4.1. Metabolism and Detoxification

It is anticipated that this compound, similar to other acrylates, is metabolized in the body. One major detoxification pathway is conjugation with glutathione, a key cellular antioxidant.[5][6] This reaction can be catalyzed by glutathione S-transferases (GSTs).[7] The metabolism of the allyl moiety may lead to the formation of acrolein, a known toxicant.[5]

References

- 1. This compound | C6H8O2 | CID 13835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. mdpi.com [mdpi.com]

- 4. CN101993371B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Allyl methacrylate | C7H10O2 | CID 7274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutathione-Mediated Conjugation of Anticancer Drugs | Encyclopedia MDPI [encyclopedia.pub]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Allyl Acrylate Monomer

This compound is a valuable bifunctional monomer utilized in the synthesis of polymers for various applications, including modifiers for PVC, rubber, and coatings, due to the presence of two reactive C=C double bonds.[1] Its synthesis and purification, however, present challenges due to its high reactivity and tendency to polymerize.[1] This guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, complete with experimental protocols and comparative data.

Part 1: Synthesis of this compound

Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages concerning yield, purity, reaction conditions, and catalyst requirements. The most prominent methods include phase transfer catalysis, the acryloyl chloride pathway, and transesterification.

Phase Transfer Catalysis

This method involves the reaction of an allyl halide with an acrylate salt in a two-phase system, facilitated by a phase transfer catalyst.

Experimental Protocol:

A detailed experimental protocol for this method is described as follows:

-

Reactants: Allyl chloride and sodium acrylate are used as the primary raw materials.[1]

-

Catalyst: Tetrabutylammonium bromide serves as the phase transfer catalyst, with a dosage of 4% of the molar ratio of the reactants.[1]

-

Solvent System: A water-based system is used, with a volume ratio of water to sodium acrylate of 1:1.[1]

-

Reaction Conditions: The reaction is conducted at 40°C for 1.75 hours.[1]

-

Yield and Purity: This method can achieve a yield of over 94% and a product purity of more than 98%.[1]

Acryloyl Chloride Pathway

This two-step synthesis involves the formation of acryloyl chloride as a highly reactive intermediate, which is then reacted with allyl alcohol.[2] This approach benefits from low reaction temperatures and short reaction times, minimizing polymerization.[2]

Experimental Protocol:

-

Step 1: Preparation of Acryloyl Chloride: Acrylic acid is mixed with phosphorus trichloride and heated to reflux. After the reaction, the mixture is cooled, and the phases are separated. The upper layer is subjected to reduced pressure distillation to obtain pure acryloyl chloride.[2]

-

Step 2: Synthesis of this compound:

-

68 ml of dried allyl alcohol and 82 ml of acryloyl chloride are added to a closed reactor equipped with a thermometer, mechanical stirrer, constant flow pump, and an HCl recovery system.[2]

-

1.5 g of p-benzoquinone is added as a polymerization inhibitor.[2]

-

The reactor is cooled in an ice bath, and 17 ml of dehydrated pyridine (as an acid-binding agent) is added dropwise at a rate of 3 ml/min with continuous stirring. The reaction is complete after the pyridine addition.[2]

-

The product is then washed with water and allowed to separate into layers. The upper colorless liquid, which is the crude product, is collected.[2]

-

The conversion rate for this reaction reaches 80%.[2]

-

Transesterification

Transesterification methods involve the exchange of the alkoxy group of an ester with an alcohol in the presence of a catalyst. Several variations of this method exist for this compound synthesis.

-

Using Methyl Acrylate and Allyl Acetate: This method, disclosed in 1965, uses titanium tetraisopropoxide as a catalyst. The generated methyl acetate is continuously distilled off to drive the reaction forward, achieving a product yield of 85%. However, it requires higher reaction temperatures and longer reaction times, which can lead to polymerization.[2]

-

Using Methacrylic Acid and Allyl Alcohol: In this variation, p-toluenesulfonic acid is used as the catalyst in the presence of hydroquinone as an inhibitor. The reaction is carried out under reflux, with continuous removal of the water produced. This process can yield a product of 90-92% with a purity of 98-99%.[2]

-

Using Methyl Methacrylate and Allyl Alcohol: A more recent approach utilizes a recyclable catalytic system with reactive distillation. This technique allows for the timely removal of the methanol byproduct, accelerating the reaction.[3] Another patented process uses zirconium acetylacetonate as the catalyst for the reaction between allyl alcohol and an ester of methacrylic acid.[4]

An environmentally friendly approach utilizes lipase B from Candida antarctica (CALB) as a biocatalyst in a solvent-free system. This enzymatic interesterification of ethyl acrylate with allyl aliphatic esters has been demonstrated in a miniaturized, packed-bed, continuous-flow reactor.[5][6] This method achieved a 45% conversion to this compound with a productivity of 48.3 mg per gram of biocatalyst per minute.[5][6]

Other Synthesis Methods

-

Condensation of Acrolein: this compound can be prepared by the condensation of acrolein under anhydrous conditions using an aluminum alcoholate catalyst, such as tri(isopropoxy)aluminum.[7]

-

Organosilicon-based Synthesis: A newer, patented method utilizes an organic silicon monomer with functional groups. This process involves the synthesis of acryloxytrimethylsilane and allyloxy silane, which are then mixed.[8] This method is reported to have mild reaction conditions and easy purification.[8]

Comparative Data for Synthesis Methods

| Synthesis Method | Reactants | Catalyst/Reagent | Reaction Conditions | Yield | Purity | Reference |

| Phase Transfer Catalysis | Allyl chloride, Sodium acrylate | Tetrabutylammonium bromide | 40°C, 1.75 h | >94% | >98% | [1] |

| Acryloyl Chloride Pathway | Acrylic acid, Allyl alcohol | PCl₃, Pyridine | Ice bath cooling | 80% (conversion) | >98% | [2] |

| Transesterification | Allyl acetate, Methyl acrylate | Titanium tetraisopropoxide | High temperature, long duration | 85% | Not specified | [2] |

| Transesterification | Methacrylic acid, Allyl alcohol | p-Toluenesulfonic acid | Reflux | 90-92% | 98-99% | [2] |

| Enzymatic Transesterification | Ethyl acrylate, Allyl esters | Lipase B (CALB) | Not specified | 45% (conversion) | Not specified | [5][6] |

Part 2: Purification of this compound

Due to its high propensity for polymerization, the purification of this compound requires careful control of conditions and the use of polymerization inhibitors.[1][2]

Reduced Pressure Distillation

The most common method for purifying this compound is distillation under reduced pressure.[2] This technique lowers the boiling point of the monomer, reducing the risk of thermally induced polymerization.

Experimental Protocol:

-

Crude Product Preparation: The crude this compound is obtained from one of the synthesis methods described above.

-

Addition of Inhibitor: Before distillation, a polymerization inhibitor is added to the crude product. Common inhibitors include p-benzoquinone, phenothiazine, p-hydroxyanisole, and copper(II) chloride.[2] In some protocols, 5g of CuCl₂ is added to the crude product before distillation.[2]

-

Distillation Conditions: The distillation is carried out under a vacuum of 10 kPa. The fraction that distills between 56-58°C is collected.[2]

-

Final Product: This process yields this compound with a purity of over 98%.[2] For storage, a stabilizer like hydroquinone monomethyl ether (MEHQ) is often added.[9]

Washing and Extraction

For certain synthesis routes, particularly the acryloyl chloride pathway, a preliminary purification step involves washing the crude product.

Experimental Protocol:

-

After the reaction is complete, the product mixture is washed with water.[2]

-

The mixture is then allowed to stand, leading to the separation of aqueous and organic layers.[2]

-

The upper organic layer, containing the crude this compound, is separated for further purification, typically by distillation.[2]

Polymerization Inhibitors

The use of polymerization inhibitors is critical throughout the synthesis, purification, and storage of this compound. These compounds work by scavenging free radicals that initiate polymerization.

Commonly Used Inhibitors:

The choice and concentration of the inhibitor depend on the specific process and desired storage duration.

Part 3: Visualization of Workflows

Synthesis and Purification Workflow: Acryloyl Chloride Pathway

References

- 1. China this compound CAS NO: 999-55-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. CN101993371B - Preparation method of this compound - Google Patents [patents.google.com]

- 3. CN101486648A - Preparation of allyl methacrylate - Google Patents [patents.google.com]

- 4. US8129563B2 - Method for synthesizing allyl methacrylate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of poly(ethyl acrylate-co-allyl acrylates) from acrylate mixtures prepared by a continuous solvent-free enzymatic process - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. US2991306A - Production of this compound from acrolein - Google Patents [patents.google.com]

- 8. This compound patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 9. CA2692583C - Process for preparing allyl methacrylate - Google Patents [patents.google.com]

- 10. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]

1H and 13C NMR spectral analysis of allyl acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of allyl acrylate. The document details experimental protocols, presents a thorough interpretation of the spectral data, and visualizes the underlying structural relationships and spin-spin coupling networks.

Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a clear and consistent numbering of the atoms within the this compound molecule. The structure and numbering scheme used throughout this guide are presented below.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural elucidation. The following protocols outline the standard procedures for the preparation and acquisition of ¹H and ¹³C NMR spectra for a liquid sample like this compound.

Sample Preparation

Proper sample preparation is critical to obtain high-resolution NMR spectra.

-

Sample Quantity : For ¹H NMR, a sample of 5-25 mg is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

-

Solvent : Chloroform-d (CDCl₃) is a common and suitable deuterated solvent for this compound. Approximately 0.6-0.7 mL of the solvent is used to dissolve the sample in a clean, dry vial.

-

Filtration : To remove any particulate matter that could degrade the spectral quality, the prepared solution should be filtered through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.

-

Homogenization : After transfer to the NMR tube, the sample should be gently mixed to ensure a homogeneous solution.

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy.

-

Spectrometer : A standard NMR spectrometer with a field strength of 300 MHz or higher.

-

Temperature : Standard room temperature (approximately 298 K).

For ¹H NMR:

-

Pulse Program : A standard single-pulse experiment.

-

Number of Scans : 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay : 1-2 seconds.

-

Acquisition Time : 2-4 seconds.

-

Spectral Width : A spectral width covering the range of 0-10 ppm is appropriate.

For ¹³C NMR:

-

Pulse Program : A standard proton-decoupled single-pulse experiment.

-

Number of Scans : Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is generally required.

-

Relaxation Delay : 2-5 seconds.

-

Acquisition Time : 1-2 seconds.

-

Spectral Width : A spectral width of 0-200 ppm will encompass all expected carbon signals.

¹H NMR Spectral Data and Assignments

The ¹H NMR spectrum of this compound exhibits characteristic signals for both the acrylate and allyl moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H1, H2 | 6.42 | dd | J = 17.3, 1.4 | Acrylate Vinyl |

| H3 | 6.14 | dd | J = 17.3, 10.4 | Acrylate Vinyl |

| H6 | 5.95 | m | - | Allyl Vinyl |

| H7 | 5.33 | dq | J = 17.2, 1.5 | Allyl Vinyl |

| H8 | 5.24 | dq | J = 10.4, 1.3 | Allyl Vinyl |

| H4, H5 | 4.68 | dt | J = 5.7, 1.5 | Allyl Methylene |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

¹³C NMR Spectral Data and Assignments

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C1 | 165.5 | Carbonyl |

| C5 | 131.8 | Allyl Vinyl CH |

| C3 | 130.8 | Acrylate Vinyl CH |

| C2 | 128.3 | Acrylate Vinyl CH₂ |

| C6 | 118.6 | Allyl Vinyl CH₂ |

| C4 | 65.1 | Allyl Methylene CH₂ |

Visualization of ¹H-¹H Spin-Spin Coupling

The splitting patterns observed in the ¹H NMR spectrum are a result of spin-spin coupling between neighboring, non-equivalent protons. The following diagram illustrates the key coupling interactions within the this compound molecule.

Interpretation of the Coupling Diagram:

-

Vicinal Coupling (³J) : Occurs between protons on adjacent carbon atoms (e.g., H4/H5 and H6). This is typically the strongest coupling.

-

Geminal Coupling (²J) : Occurs between non-equivalent protons on the same carbon atom (e.g., H1 and H2; H7 and H8).

-

Cis/Trans Coupling (³J) : In the vinyl groups, the coupling between protons on the same side of the double bond (cis) is different from the coupling between protons on opposite sides (trans). Typically, J_trans > J_cis.

-

Allylic Coupling (⁴J) : A weaker, long-range coupling is observed between the methylene protons of the allyl group (H4, H5) and the terminal vinyl protons (H7, H8). This is indicated by the dashed lines in the diagram.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The characteristic patterns of the acrylate and allyl moieties are readily identifiable, and the spin-spin coupling network provides valuable information about the connectivity of the atoms. This guide serves as a foundational resource for researchers and professionals working with this compound and related compounds, enabling confident spectral interpretation and structural verification.

An In-depth Technical Guide to the FTIR and Raman Spectroscopy of Allyl Acrylate Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl acrylate is a bifunctional monomer of significant interest in polymer chemistry and materials science. Its unique structure, containing both a reactive acrylate and an allyl group, allows for versatile polymerization pathways, including free-radical and thiol-ene reactions. This dual functionality makes it a valuable building block for the synthesis of crosslinked polymers, hydrogels, coatings, and adhesives with tailored properties.

A thorough understanding of the chemical structure and vibrational dynamics of the allyl and acrylate functional groups is paramount for monitoring polymerization kinetics, characterizing the resulting macromolecular architectures, and ensuring material quality. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed molecular-level information through the analysis of vibrational modes.

This technical guide provides a comprehensive overview of the FTIR and Raman spectroscopy of this compound. It details the principles of each technique, presents a thorough analysis of the characteristic vibrational frequencies of the allyl and acrylate functional groups, offers detailed experimental protocols for sample analysis, and provides quantitative data in a clear, tabular format.

Principles of FTIR and Raman Spectroscopy

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule. When the frequency of the infrared radiation matches the frequency of a specific molecular vibration (e.g., stretching or bending of a chemical bond), the molecule absorbs the radiation, resulting in a transition to a higher vibrational energy level. An FTIR spectrum is typically plotted as absorbance or transmittance as a function of wavenumber (cm⁻¹). The key selection rule for a vibration to be infrared active is that it must result in a change in the molecule's dipole moment.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique. When monochromatic light (usually from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering) at the same frequency as the incident light. However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in a change in frequency. This frequency shift, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. A Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in cm⁻¹). For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule.

Vibrational Analysis of this compound Functional Groups

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent functional groups: the acrylate group and the allyl group.

Acrylate Functional Group

The acrylate moiety (CH₂=CH-C(=O)O-) possesses several distinct vibrational modes that are readily identifiable in both FTIR and Raman spectra.

-

C=O Stretching (ν(C=O)) : This is typically one of the most intense and sharp bands in the IR spectrum of an acrylate, appearing in the range of 1720-1740 cm⁻¹ .[1][2] In the Raman spectrum, this band is also present but may be of weaker intensity compared to other bands.

-

C=C Stretching (ν(C=C)) : The stretching vibration of the carbon-carbon double bond in the acrylate group gives rise to a band around 1637 cm⁻¹ .[1] This peak is often more intense in the Raman spectrum than in the FTIR spectrum.

-

=C-H Stretching (ν(=C-H)) : The stretching vibrations of the vinyl C-H bonds are observed above 3000 cm⁻¹, typically in the range of 3020-3100 cm⁻¹ .

-

C-O Stretching (ν(C-O)) : The acrylate group has two C-O single bonds, leading to asymmetric and symmetric stretching vibrations. These typically appear in the fingerprint region of the spectrum, between 1100 and 1300 cm⁻¹ .[3] The C-O-C ester linkage often shows a strong band around 1241 cm⁻¹ .[1]

-

=C-H Bending (δ(=C-H)) : Out-of-plane and in-plane bending vibrations of the vinyl C-H bonds occur in the fingerprint region, typically between 800 and 1000 cm⁻¹ .

Allyl Functional Group

The allyl group (CH₂=CH-CH₂-) also exhibits a set of characteristic vibrational modes.

-

=C-H Stretching (ν(=C-H)) : Similar to the acrylate group, the stretching of the C-H bonds on the double bond of the allyl group appears in the 3080-3100 cm⁻¹ region.

-

-C-H Stretching (ν(-C-H)) : The asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) group's C-H bonds are found just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹ .

-

C=C Stretching (ν(C=C)) : The allyl C=C double bond stretching vibration is typically observed around 1645 cm⁻¹ .[4] This peak can sometimes overlap with the acrylate C=C stretching band.

-

CH₂ Scissoring (δ(CH₂)) : The in-plane bending (scissoring) of the allyl methylene group appears around 1420-1440 cm⁻¹ .

-

=C-H Bending (δ(=C-H)) : The out-of-plane bending (wagging) of the terminal vinyl hydrogens of the allyl group gives rise to a strong band in the 910-995 cm⁻¹ region.

Quantitative Data Summary

The following tables summarize the characteristic FTIR and Raman vibrational frequencies for the functional groups present in this compound.

Table 1: FTIR Peak Assignments for this compound Functional Groups

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3080 - 3100 | =C-H Stretch | Allyl & Acrylate | Medium |

| 2850 - 2960 | -C-H Stretch | Allyl (CH₂) | Medium |

| 1720 - 1740 | C=O Stretch | Acrylate | Strong, Sharp |

| 1645 | C=C Stretch | Allyl | Medium |

| 1637 | C=C Stretch | Acrylate | Medium |

| 1420 - 1440 | CH₂ Scissoring | Allyl | Medium |

| 1100 - 1300 | C-O Stretch | Acrylate | Strong |

| 910 - 995 | =C-H Bend (out-of-plane) | Allyl | Strong |

Table 2: Raman Peak Assignments for this compound Functional Groups

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3080 - 3100 | =C-H Stretch | Allyl & Acrylate | Medium |

| 2850 - 2960 | -C-H Stretch | Allyl (CH₂) | Medium |

| 1720 - 1740 | C=O Stretch | Acrylate | Weak-Medium |

| 1645 | C=C Stretch | Allyl | Strong |

| 1637 | C=C Stretch | Acrylate | Strong |

| 1420 - 1440 | CH₂ Scissoring | Allyl | Medium |

| 1100 - 1300 | C-O Stretch | Acrylate | Medium |

| 910 - 995 | =C-H Bend (out-of-plane) | Allyl | Medium |

Experimental Protocols

FTIR Sample Preparation and Analysis

Objective: To obtain the FTIR spectrum of liquid this compound.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or acetone for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum on the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental contributions.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal is fully covered.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The resulting spectrum should be automatically background-corrected by the instrument software.

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol or acetone and a lint-free wipe after analysis.

Raman Sample Preparation and Analysis

Objective: To obtain the Raman spectrum of liquid this compound.

Materials:

-

This compound

-

Raman spectrometer with a sample holder for liquids (e.g., cuvette or NMR tube)

-

Glass cuvette or NMR tube

-

Pasteur pipette

Procedure:

-

Sample Loading: Using a Pasteur pipette, transfer a sufficient amount of this compound into a clean glass cuvette or NMR tube.

-

Instrument Setup: Place the sample into the designated sample holder of the Raman spectrometer.

-

Parameter Optimization: Adjust the laser power, exposure time, and number of accumulations to obtain a good quality spectrum with a high signal-to-noise ratio while avoiding sample fluorescence or degradation. A 785 nm excitation laser is commonly used for organic samples to minimize fluorescence.

-

Spectrum Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 200 cm⁻¹ to 3500 cm⁻¹).

-

Data Processing: Process the spectrum to remove any background fluorescence, if present, using the spectrometer's software.

Visualizations

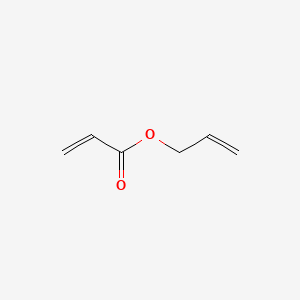

Caption: Chemical structure of this compound.

Caption: Experimental workflow for FTIR and Raman analysis.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the characterization of this compound. By providing detailed information on the vibrational modes of the acrylate and allyl functional groups, these techniques enable researchers to confirm the chemical identity of the monomer, monitor its polymerization, and analyze the structure of the resulting polymers. The distinct spectral signatures of the C=O, C=C, C-O, and C-H bonds serve as valuable fingerprints for qualitative and quantitative analysis. The experimental protocols and data presented in this guide offer a solid foundation for the effective application of vibrational spectroscopy in the study of this compound and its derivatives in academic and industrial research settings.

References

An In-depth Technical Guide to the Dual Functionality of Allyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Allyl Acrylate

This compound is a versatile monomer possessing two distinct polymerizable groups: a highly reactive acrylate group and a less reactive allyl group. This dual functionality allows for a two-stage polymerization process, making it a valuable building block in the synthesis of complex polymer architectures such as cross-linked networks, hydrogels, and functional copolymers. Its unique reactivity profile has led to its use in a wide range of applications, from industrial coatings and adhesives to advanced biomaterials for drug delivery and tissue engineering.

Chemical Structure and Properties

This compound is the ester of acrylic acid and allyl alcohol. Its chemical structure consists of a vinyl group directly attached to a carbonyl carbon (the acrylate group) and an allyl group separated from the ester oxygen by a methylene bridge. This structural arrangement is the basis for its differential reactivity.

| Property | Value |

| Chemical Formula | C₆H₈O₂ |

| Molar Mass | 112.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 122-124 °C |

| Density | 0.936 g/mL at 25 °C |

This table summarizes key physical and chemical properties of this compound.

The Concept of Dual Functionality

The cornerstone of this compound's utility lies in the significant difference in reactivity between its two double bonds. The acrylate double bond is highly susceptible to free radical polymerization, allowing for the formation of linear polymer chains with pendant allyl groups. These pendant allyl groups are substantially less reactive and typically do not participate significantly in the initial polymerization. This allows for a "living" characteristic in the sense that these allyl groups can be polymerized or functionalized in a subsequent, distinct step. This two-stage reactivity is fundamental to its role as both a monomer and a cross-linking agent.

Reactivity and Polymerization Kinetics

Understanding the polymerization behavior of this compound is crucial for controlling the architecture and properties of the resulting polymers.

Differential Reactivity of Acrylate and Allyl Groups

The difference in reactivity between the acrylate and allyl groups can be attributed to electronic and steric factors. The acrylate double bond is activated by the adjacent electron-withdrawing carbonyl group, making it highly susceptible to radical attack. In contrast, the allyl double bond is less polarized and sterically more hindered, resulting in a lower propagation rate constant.

dot graph "Differential_Reactivity" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Allyl_Acrylate" [label="this compound"]; "Acrylate_Group" [label="Acrylate Group\n(High Reactivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Allyl_Group" [label="Allyl Group\n(Low Reactivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Linear_Polymer" [label="Linear Polymer with\nPendant Allyl Groups"]; "Crosslinked_Network" [label="Cross-linked Network"];

"Allyl_Acrylate" -> "Acrylate_Group" [label="Stage 1:\nPolymerization"]; "Acrylate_Group" -> "Linear_Polymer"; "Linear_Polymer" -> "Allyl_Group" [label="Stage 2:\nCross-linking"]; "Allyl_Group" -> "Crosslinked_Network"; } Above is a diagram showing the two-stage polymerization of this compound.

Free Radical Polymerization

Conventional free-radical polymerization is a common method for polymerizing this compound. The process involves initiation, propagation, and termination steps.

-

Initiation: A free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate primary radicals. These radicals then add to the acrylate double bond of an this compound monomer to form a monomer radical.

-

Propagation: The monomer radical rapidly adds to the acrylate double bond of subsequent this compound monomers, leading to the growth of a linear polymer chain with pendant allyl groups.

-

Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

The kinetics of free-radical polymerization of allyl methacrylate, a closely related monomer, have been studied, and an Arrhenius activation energy of 77.5 kJ/mol has been reported.[1][2] This value provides an indication of the temperature sensitivity of the polymerization rate.

| Kinetic Parameter | Value | Monomer |

| Arrhenius Activation Energy (Ea) | 77.5 kJ/mol | Allyl Methacrylate |

This table presents the activation energy for the free-radical polymerization of allyl methacrylate.

Controlled Radical Polymerization

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, offer greater control over the polymer architecture, including molecular weight and dispersity.

ATRP allows for the synthesis of well-defined polymers by reversibly activating and deactivating the growing polymer chains. This method can be used to prepare linear poly(this compound) with controlled molecular weight and low polydispersity.

RAFT polymerization is another versatile controlled radical polymerization technique that can be employed for this compound. It utilizes a chain transfer agent to mediate the polymerization, enabling the synthesis of polymers with complex architectures.

Copolymerization and Reactivity Ratios

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ |

| Butyl Acrylate | Styrene | 0.07 | 0.45 |

| Butyl Acrylate | Methyl Methacrylate | 0.34 | 1.92 |

| Styrene | Methyl Methacrylate | 0.52 | 0.46 |

This table summarizes the reactivity ratios for common monomer pairs, providing a reference for predicting copolymer composition.[3]

This compound as a Cross-linking Agent

The pendant allyl groups along the backbone of linear poly(this compound) serve as latent cross-linking sites.

Mechanism of Cross-linking

Upon exposure to a secondary stimulus, such as heat or UV radiation in the presence of a photoinitiator, the less reactive allyl groups can be activated to form cross-links between the polymer chains. This results in the formation of a three-dimensional network structure.

dot graph "Crosslinking_Mechanism" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Linear_Chains" [label="Linear Poly(this compound) Chains\nwith Pendant Allyl Groups"]; "Initiator" [label="Initiator\n(Heat or UV)"]; "Radical_Formation" [label="Radical Formation on Allyl Groups"]; "Crosslinking" [label="Cross-linking"]; "Network" [label="3D Polymer Network"];

"Linear_Chains" -> "Initiator" [style=dotted]; "Initiator" -> "Radical_Formation"; "Radical_Formation" -> "Crosslinking"; "Crosslinking" -> "Network"; } This diagram illustrates the cross-linking mechanism of poly(this compound).

Quantification of Cross-link Density

The degree of cross-linking significantly influences the mechanical properties, swelling behavior, and degradation of the polymer network.

A common method to estimate cross-link density is through equilibrium swelling studies.[4][5][6][7][8] The Flory-Rehner equation relates the swelling ratio of a hydrogel to its cross-link density. A higher swelling ratio generally corresponds to a lower cross-link density.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to probe the cross-link density of polymer networks.[9][10][11] By analyzing the relaxation times (T₂), information about the mobility of the polymer chains can be obtained, which is related to the degree of cross-linking.

Applications in Drug Development

The unique properties of this compound-based polymers make them attractive for various applications in drug delivery.

Hydrogels for Controlled Release

The ability to form cross-linked networks with tunable swelling properties makes this compound a suitable monomer for the preparation of hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, governed by the cross-link density and the interaction of the drug with the polymer matrix.

Nanoparticles for Targeted Delivery

Copolymers of this compound can be engineered to self-assemble into nanoparticles for targeted drug delivery. The pendant allyl groups on the surface of these nanoparticles can be further functionalized with targeting ligands to enhance their accumulation at specific sites in the body.

Biocompatibility Considerations

For any biomedical application, the biocompatibility of the polymer is of utmost importance. While poly(acrylate)s are generally considered biocompatible, the presence of residual monomers or degradation byproducts must be carefully evaluated.

Signaling Pathways in Drug Delivery

The interaction of drug-loaded nanoparticles with cells is a complex process that involves cellular uptake and can lead to the modulation of intracellular signaling pathways.

Cellular Uptake Mechanisms

Nanoparticles are typically internalized by cells through endocytosis. The specific pathway, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, can depend on the size, shape, and surface chemistry of the nanoparticle.

dot graph "Cellular_Uptake" { layout=dot; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

"Nanoparticle" [label="Nanoparticle"]; "Cell_Membrane" [label="Cell Membrane"]; "Endocytosis" [label="Endocytosis"]; "Endosome" [label="Endosome"]; "Lysosome" [label="Lysosome"]; "Drug_Release" [label="Drug Release"];

"Nanoparticle" -> "Cell_Membrane" [label="Binding"]; "Cell_Membrane" -> "Endocytosis"; "Endocytosis" -> "Endosome"; "Endosome" -> "Lysosome" [label="Fusion"]; "Endosome" -> "Drug_Release" [label="Endosomal Escape"]; } This diagram shows a simplified workflow of nanoparticle cellular uptake.

Modulation of Intracellular Signaling

Once inside the cell, nanoparticles or their drug cargo can interact with various signaling molecules and pathways. For instance, nanoparticles have been shown to influence the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial regulators of cell proliferation, inflammation, and apoptosis.[1][2][9][12][13][14][15][16] The ability to modulate these pathways opens up new avenues for therapeutic intervention.

Experimental Protocols

Synthesis of Linear Poly(this compound) via Free Radical Polymerization

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN)

-

Toluene (anhydrous)

-

Methanol

Procedure:

-

In a Schlenk flask, dissolve this compound (e.g., 10 g, 89.2 mmol) and AIBN (e.g., 0.146 g, 0.89 mmol) in anhydrous toluene (50 mL).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 70 °C and stir for 24 hours under an inert atmosphere.

-

Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.

-

Filter the polymer and dry it under vacuum to a constant weight.

Synthesis of this compound-co-Butyl Acrylate Copolymer via ATRP

Materials:

-

This compound (inhibitor removed)

-

Butyl acrylate (inhibitor removed)

-

Ethyl α-bromoisobutyrate (EBiB)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole (anhydrous)

Procedure:

-

To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and anisole (10 mL).

-

Add PMDETA (e.g., 20.8 μL, 0.1 mmol) to the flask.

-

In a separate flask, mix this compound (e.g., 1.12 g, 10 mmol) and butyl acrylate (e.g., 1.28 g, 10 mmol).

-

Degas both the catalyst solution and the monomer mixture separately by three freeze-pump-thaw cycles.

-

Add the monomer mixture to the catalyst solution, followed by the initiator EBiB (e.g., 14.7 μL, 0.1 mmol).

-

Place the reaction flask in a preheated oil bath at 70 °C and stir.

-

After the desired time, cool the reaction and expose it to air to terminate the polymerization.

-

Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

-

Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Preparation of a Poly(this compound) Hydrogel

Materials:

-

Linear poly(this compound)

-

2-Hydroxy-2-methylpropiophenone (photoinitiator)

-

Deionized water

Procedure:

-

Dissolve linear poly(this compound) (e.g., 1 g) and the photoinitiator (e.g., 10 mg) in a suitable solvent (e.g., THF).

-

Cast the solution into a mold and allow the solvent to evaporate completely.

-

Expose the polymer film to UV radiation (e.g., 365 nm) for a specified time to induce cross-linking.

-

Swell the resulting hydrogel in deionized water to remove any unreacted components.

Determination of Cross-link Density by Swelling Method[5][7]

Procedure:

-

Immerse a pre-weighed dry hydrogel sample (Wd) in a solvent (e.g., deionized water) at a constant temperature.

-

Periodically remove the sample, blot the surface to remove excess water, and weigh it (Ws).

-

Continue until the weight of the swollen hydrogel remains constant (equilibrium swelling).

-

Calculate the equilibrium swelling ratio (Q) as: Q = (Ws - Wd) / Wd.

-

Use the Flory-Rehner equation to calculate the cross-link density from the swelling ratio.

Characterization by ¹H NMR Spectroscopy

Procedure:

-

Dissolve a small amount of the linear polymer or copolymer in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

For copolymers, determine the composition by integrating the characteristic peaks of each monomer unit. For example, in an this compound-co-butyl acrylate copolymer, the allylic protons of this compound and the butyl protons of butyl acrylate can be used for quantification.

Conclusion

This compound's dual functionality provides a powerful tool for the synthesis of advanced polymeric materials. The ability to first form linear polymers with pendant reactive sites and then to cross-link or further functionalize these sites in a second step allows for the creation of materials with precisely controlled architectures and properties. This versatility has made this compound a valuable monomer in both industrial applications and in the development of sophisticated biomaterials for drug delivery, where the control over network properties and the potential for surface functionalization are paramount. Further research into the copolymerization behavior and the biological interactions of this compound-based polymers will continue to expand their utility in the field of drug development.

References

- 1. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ppjco.ir [ppjco.ir]

- 4. jordilabs.com [jordilabs.com]

- 5. benchchem.com [benchchem.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Phagocytosis of polymeric nanoparticles aided activation of macrophages to increase atherosclerotic plaques in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Introduction Cross-linking Density Measurement by NMR method > Application | JKTAC [jkxtac.com]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. Nuclear Factor kappa B (NF-κB) Targeted Self-Assembled Nanoparticles Loaded with Methotrexate for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Ratios of Allyl Acrylate in Radical Copolymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Reactivity Ratios in Radical Copolymerization

In a radical copolymerization involving two monomers, M₁ and M₂, the composition of the resulting copolymer is determined by the relative rates of the four possible propagation reactions:

-

k₁₁: M₁• + M₁ → M₁M₁•

-

k₁₂: M₁• + M₂ → M₁M₂•

-

k₂₁: M₂• + M₁ → M₂M₁•

-

k₂₂: M₂• + M₂ → M₂M₂•

The reactivity ratios, r₁ and r₂, are defined as:

-

r₁ = k₁₁ / k₁₂

-

r₂ = k₂₂ / k₂₁

These ratios indicate the preference of a growing polymer chain radical for adding a monomer of its own kind versus the comonomer.

-

If r > 1 , the radical prefers to add its own monomer (homo-propagation).

-

If r < 1 , the radical prefers to add the other monomer (cross-propagation).

-

If r = 1 , the radical shows no preference.

The product of the reactivity ratios (r₁r₂) provides insight into the overall copolymerization behavior:

-

r₁r₂ = 1: Ideal copolymerization, resulting in a random copolymer.

-

r₁r₂ ≈ 0: Alternating copolymerization.

-

r₁r₂ < 1: A tendency towards alternation.

-

r₁r₂ > 1: A tendency towards block copolymer formation.

Reactivity of Allyl Acrylate

Direct experimental data for the reactivity ratios of this compound in radical copolymerization is scarce in publicly available literature. However, qualitative information and data from analogous systems provide a strong indication of its behavior.

A key finding from patent literature is that the acrylate group of this compound is significantly more reactive in free-radical polymerization than the allyl group[1]. This leads to the preferential incorporation of the this compound monomer into the polymer backbone through the acrylate double bond, resulting in a copolymer with pendant allyl groups[1].

This disparity in reactivity is a well-known phenomenon for allyl monomers in general, which tend to have low reactivity ratios in copolymerization with more reactive vinyl monomers like acrylates and styrenes. The lower reactivity of the allyl group is often attributed to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, forming a stable, less reactive allylic radical.

Quantitative Data for a Structurally Similar Monomer: Allyl Acetate

To provide a quantitative perspective, the reactivity ratios for allyl acetate, a structurally similar monomer to this compound, in copolymerization with common vinyl monomers are presented in Table 1. This data serves as a valuable proxy for understanding the expected copolymerization behavior of this compound. The data consistently shows that the reactivity ratio for the allyl monomer (r₁) is significantly less than 1, and also much lower than the reactivity ratio of the comonomer (r₂), indicating that the comonomer radical much prefers to add to another comonomer molecule than to the allyl monomer.

Table 1: Reactivity Ratios of Allyl Acetate (M₁) in Radical Copolymerization

| Comonomer (M₂) | r₁ (Allyl Acetate) | r₂ | Temperature (°C) | Polymerization System |

| Methyl Methacrylate | 0.024 ± 0.009 | 41 ± 6 | 60 | Bulk |

| n-Butyl Acrylate | 0.04 ± 0.02 | 11.7 ± 1.0 | 60 | Bulk |

| Styrene | 0.021 ± 0.001 | 66 ± 4 | 60 | Bulk |

Data sourced from studies on allyl acetate copolymerization.

Based on this data, it is highly probable that the reactivity ratio of this compound (r₁) in copolymerization with monomers like methyl methacrylate, n-butyl acrylate, and styrene would also be very low, likely in the order of 10⁻².

Experimental Protocols for Determining Reactivity Ratios

The determination of monomer reactivity ratios is a critical step in understanding and controlling copolymerization processes. The following outlines a general experimental protocol.

Materials

-

Monomers (e.g., this compound, comonomer)

-

Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., Toluene, Benzene, or bulk polymerization)

-

Inhibitor remover (e.g., basic alumina column)

-

Precipitating solvent (e.g., Methanol, Hexane)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃)

Polymerization Procedure

-

Monomer Purification: Remove inhibitors from monomers by passing them through a column of basic alumina.

-

Preparation of Monomer Feed Solutions: Prepare a series of monomer feed solutions with varying molar ratios of this compound to the comonomer in a suitable solvent (or in bulk).

-

Initiator Addition: Add a known amount of a free-radical initiator (e.g., AIBN, typically 0.1-1.0 mol% relative to the total monomer concentration).

-

Degassing: Deoxygenate the reaction mixtures by purging with an inert gas (e.g., nitrogen or argon) or by several freeze-pump-thaw cycles.

-

Polymerization: Conduct the polymerization at a constant temperature (e.g., 60-80 °C) in a sealed reaction vessel under an inert atmosphere.

-

Low Conversion: Terminate the polymerization at low conversion (<10%) to ensure that the monomer feed composition remains essentially constant. This can be achieved by rapid cooling and/or addition of an inhibitor.

-

Copolymer Isolation and Purification: Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent. Filter and wash the precipitated copolymer to remove unreacted monomers and initiator residues. Dry the copolymer to a constant weight under vacuum.

Copolymer Composition Analysis

The composition of the purified copolymer is determined using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): This is a powerful and common method. By integrating the characteristic proton signals of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in the copolymer can be accurately determined.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The ratio of characteristic absorption bands of the two monomer units can be used to determine the copolymer composition.

-

Elemental Analysis: If one of the monomers contains a unique element (e.g., nitrogen, halogen), elemental analysis can be used to determine the copolymer composition.

Calculation of Reactivity Ratios

Several methods can be used to calculate the reactivity ratios from the monomer feed composition and the determined copolymer composition data.

-

Linearization Methods:

-

Fineman-Ross (F-R) Method: This method linearizes the copolymerization equation to allow for graphical determination of r₁ and r₂.

-

Kelen-Tüdős (K-T) Method: An extension of the F-R method that provides more reliable results, especially at the extremes of the feed composition range.

-

-

Non-Linear Least Squares (NLLS) Method: This is a more statistically robust method that involves fitting the non-linear copolymerization equation directly to the experimental data to find the values of r₁ and r₂ that minimize the sum of the squares of the differences between the experimental and calculated copolymer compositions.

Visualizations

Logical Relationship of Reactivity in this compound Copolymerization

Caption: Reactivity difference in this compound during radical polymerization.

Experimental Workflow for Determining Reactivity Ratios

Caption: Step-by-step workflow for determining monomer reactivity ratios.

Conclusion

While quantitative reactivity ratios for the radical copolymerization of this compound remain to be definitively established in the literature, a strong qualitative understanding of its behavior can be inferred from patent disclosures and data on analogous allyl monomers. The pronounced difference in reactivity between the acrylate and allyl functionalities leads to the formation of linear copolymers with pendant allyl groups, which are valuable for subsequent modifications such as crosslinking. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to determine the specific reactivity ratios of this compound with various comonomers, enabling the precise design and synthesis of functional polymers for a wide range of applications, including in the development of advanced materials for the pharmaceutical and biomedical fields.

References

Thermal properties and decomposition of poly(allyl acrylate)

An In-depth Technical Guide to the Thermal Properties and Decomposition of Poly(allyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(this compound) is a polymer of interest due to the presence of reactive allyl groups, offering potential for crosslinking and further functionalization. Understanding its thermal properties and decomposition behavior is crucial for its application in various fields, including in drug development as a component of delivery systems or biodegradable materials. This technical guide provides a comprehensive overview of the thermal characteristics of poly(this compound), drawing heavily on data from its close structural analog, poly(allyl methacrylate) (PAMA), due to the limited availability of specific data for poly(this compound) in the current body of scientific literature. The principles of thermal degradation observed for PAMA and other polyacrylates are expected to be largely applicable to poly(this compound).

Thermal Properties

The thermal properties of polymers are critical indicators of their stability and processing characteristics. Key parameters include the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, and the decomposition temperature range, which defines the material's thermal stability.

Data from Analogous Polymer: Poly(allyl methacrylate) (PAMA)

Due to a lack of specific data for poly(this compound), the thermal properties of poly(allyl methacrylate) are presented here as a close approximation.

| Thermal Property | Value | Analytical Method |

| Glass Transition Temperature (Tg) | 94 °C | Differential Scanning Calorimetry (DSC) |

| Cured Glass Transition Temperature (Tg) | 211 °C (after curing at 150-200 °C) | Differential Scanning Calorimetry (DSC) |

| Activation Energy of Degradation (Stage 1) | 12.67 kcal/mol | Thermogravimetric Analysis (TGA) |

| Activation Energy of Degradation (Stage 2) | 31.4 kcal/mol | Thermogravimetric Analysis (TGA) |

Thermal Decomposition of Poly(this compound)

The thermal decomposition of poly(this compound) is anticipated to be a multi-stage process, similar to that observed for PAMA. The degradation mechanism involves a combination of side-group scission, intramolecular cyclization, and main-chain scission.[1][2]

Decomposition Pathway

The thermal degradation of PAMA, and likely poly(this compound), occurs in two main stages.[1][2]

-

Stage 1 (Approximately 225 - 350 °C): This initial stage is primarily characterized by linkage-type degradation involving the fragmentation of the pendant allyl groups.[2] This can also involve intramolecular cyclization of adjacent side groups, leading to the formation of anhydride rings within the polymer structure.[1][3]

-

Stage 2 (Approximately 395 - 515 °C): At higher temperatures, the degradation mechanism shifts to random scission of the polymer backbone and depolymerization.[2] This results in the breakdown of the main polymer chain into smaller, volatile fragments.

Decomposition Products

The pyrolysis of PAMA yields a variety of products, and similar products can be expected from the decomposition of poly(this compound).

Major Degradation Products:

-

Monomer (this compound): While monomer is a major product in the degradation of many polyacrylates, some studies on PAMA show that the monomer can further degrade into smaller molecules.[1][2]

Minor Degradation Products:

-

Carbon Monoxide (CO) and Carbon Dioxide (CO2): These are common products resulting from the decomposition of the ester groups.[1][2]

-

Propene, Isobutene, Dimethyl Ketene: These arise from scission of the side groups.[1]

-

Diallyl Ether: Formation of this product suggests intramolecular cyclization reactions.[1]

-

Anhydride Structures: Formed through intramolecular cyclization of adjacent ester groups.[1][3]

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of polyacrylates, based on methodologies reported in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of poly(this compound).

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a tared TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of poly(this compound).

Instrumentation: A differential scanning calorimeter.

Methodology: